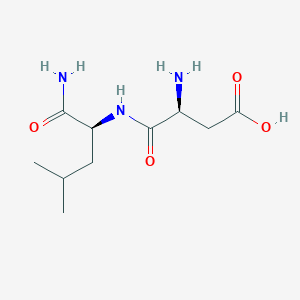

H-Asp-Leu-NH2

Beschreibung

Contextualizing H-Asp-Leu-NH2 within Dipeptide and Amide Peptide Research Paradigms

Dipeptides, the smallest peptide units, are fundamental in understanding the principles of protein structure and function. aksaray.edu.tr They serve as accessible models for studying peptide bond formation, conformational analysis, and biological activity. aksaray.edu.trnih.gov Within this context, H-Asp-Leu-NH2 is a noteworthy example due to two key features: the presence of both an acidic (Aspartic Acid) and a hydrophobic (Leucine) residue, and a C-terminal amide.

The C-terminal amidation is particularly significant. In nature, many biologically active peptides are amidated, a post-translational modification that can enhance their stability against enzymatic degradation by carboxypeptidases and sometimes modulate their biological activity. nih.govvulcanchem.com Therefore, peptide amides like H-Asp-Leu-NH2 are crucial research tools for investigating the impact of this common modification. nih.gov The study of simple dipeptide amides allows researchers to isolate and understand the physicochemical effects of the amide group without the complexity of a longer polypeptide chain. tandfonline.com Research paradigms often utilize such compounds to develop and refine analytical techniques, like mass spectrometry, for identifying and characterizing amidated peptides in complex biological samples. nih.gov

Significance of Aspartic Acid and Leucine (B10760876) Residues in Peptide Biochemistry

The choice of amino acids in a peptide dictates its structure and function. H-Asp-Leu-NH2 combines two residues with distinct and biochemically important properties.

Aspartic Acid (Asp): As an acidic amino acid, aspartic acid possesses a side chain with a carboxyl group. mdpi.com This group is typically negatively charged at physiological pH, allowing it to participate in electrostatic interactions, such as salt bridges, which are crucial for stabilizing protein tertiary and quaternary structures. mdpi.com The carboxyl side chain also frequently acts as a nucleophile or a general acid-base catalyst in the active sites of enzymes. The presence of an aspartic acid residue can make peptides substrates for specific peptidases, such as aspartyl dipeptidases, which are enzymes that cleave peptide bonds involving an N-terminal aspartate. ffhdj.com

Leucine (Leu): Leucine is an aliphatic, hydrophobic amino acid. Its isobutyl side chain does not interact favorably with water and tends to be buried in the core of globular proteins, contributing significantly to the hydrophobic effect—a major driving force in protein folding and stability. Leucine is also a common residue at the P1' position (the amino acid C-terminal to the scissile bond) for cleavage by certain proteases, such as thermolysin. ebi.ac.uk

The combination of a charged, hydrophilic residue (Asp) and a nonpolar, hydrophobic residue (Leu) gives H-Asp-Leu-NH2 an amphiphilic character, making it an interesting subject for studies on peptide-membrane interactions and self-assembly.

H-Asp-Leu-NH2 as a Model Compound for Peptide Chemistry and Biology Studies

Due to its defined and simple structure, H-Asp-Leu-NH2 is an effective model compound in various research applications, particularly in enzymology and analytical chemistry.

In enzymology, aspartyl dipeptides like H-Asp-Leu-NH2 are used as substrates to identify and characterize peptidases. ffhdj.com For instance, studies on bacterial enzymes have used Asp-Leu to probe for specific aspartyl dipeptidase activity. tandfonline.com The rate of hydrolysis of Asp-Leu by different enzymes provides valuable information about their substrate specificity. acs.org For example, peptidase E from Salmonella enterica has been shown to have a high specificity for aspartyl dipeptides, readily hydrolyzing Asp-Leu.

In the field of analytical chemistry, particularly mass spectrometry, simple peptide amides are used to develop and validate methods for peptide sequencing and identification. nih.govnih.gov The fragmentation patterns of a known compound like H-Asp-Leu-NH2 under collision-induced dissociation (CID) can be studied to establish rules for identifying C-terminally amidated peptides, which often show a characteristic neutral loss of ammonia. nih.gov

The table below summarizes the key physicochemical properties of H-Asp-Leu-NH2.

| Property | Value | Source |

| Chemical Formula | C10H19N3O4 | nih.gov |

| Molecular Weight | 245.28 g/mol | nih.gov |

| Synonyms | L-Aspartyl-L-leucinamide, Asp-Leu-amide | nih.gov |

Furthermore, H-Asp-Leu-NH2 can be used in comparative studies to understand structure-activity relationships. For instance, comparing the enzymatic hydrolysis rates of H-Asp-Leu-NH2 with its non-amidated counterpart (H-Asp-Leu-OH) or with other dipeptides can reveal the influence of the C-terminal amide and the specific amino acid side chains on enzyme recognition and catalysis. Research on the enzymatic synthesis of peptides also utilizes such model compounds to assess the efficiency of different enzymes and reaction conditions.

The following table presents comparative data on the hydrolysis and synthesis of aspartyl dipeptides, illustrating the utility of these molecules as research tools.

| Study Type | Peptide | Enzyme | Finding | Source |

| Hydrolysis | Asp-Leu | Peptidase E (S. typhimurium) | Readily hydrolyzed; used as a key substrate to define enzyme specificity. | ffhdj.com |

| Hydrolysis | Asp-Leu | Plasma Hydrolases | Slower rate of hydrolysis compared to Gly-Leu. | acs.org |

| Enzymatic Synthesis | H-Asp-Phe-Leu-NH2 | α-Chymotrypsin | 78% yield at 25°C, demonstrating feasibility of enzymatic synthesis. | jddonline.com |

| Bioavailability | Isomers of Asp-Leu | Intestinal enzymes | Isomerized forms (β-Asp or D-Asp) are resistant to digestion and are absorbed. | ffhdj.com |

These studies underscore the role of H-Asp-Leu-NH2 and related dipeptides as valuable model systems. Their use facilitates a deeper understanding of peptide chemistry, enzyme kinetics, and analytical methodologies, contributing to the broader knowledge base of peptide and protein science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)3-7(9(12)16)13-10(17)6(11)4-8(14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUGTXTYVFFAY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Chemo Enzymatic Investigations Involving H Asp Leu Nh2

H-Asp-Leu-NH2 as a Substrate or Recognition Motif in Biocatalytic Processes

The specific sequence and terminal modifications of H-Asp-Leu-NH2 make it an important tool for investigating enzyme-mediated transformations.

Role of Asp-Leu Sequence in Asparaginyl Endoprotease-Mediated Ligation and Cyclization

Asparaginyl endopeptidases (AEPs), also known as legumains, are cysteine proteases that recognize and cleave peptide bonds C-terminal to asparagine (Asn) or aspartic acid (Asp) residues. frontiersin.orgnih.gov Certain AEPs, often referred to as peptide asparaginyl ligases (PALs), possess potent ligation activity, catalyzing the formation of new peptide bonds. frontiersin.orgpnas.org This dual functionality makes them powerful tools for protein engineering, including peptide cyclization and labeling. frontiersin.orguva.nl

The Asp-Leu sequence is a key recognition motif for some AEPs in ligation reactions. For instance, the enzyme butelase 1, a highly efficient PAL, can recognize a variety of N-terminal residues but often requires a hydrophobic residue like leucine (B10760876) or isoleucine at the P2' position (the second residue of the incoming nucleophile) for efficient ligation. frontiersin.orgoup.com In a typical reaction, the AEP recognizes and cleaves a substrate C-terminal to an Asn or Asp residue, forming a covalent acyl-enzyme intermediate. This intermediate can then be resolved either by hydrolysis (protease activity) or by aminolysis with an incoming peptide nucleophile (ligase activity). pnas.org The presence of a dipeptide like H-Asp-Leu-NH2, or a peptide with an N-terminal Asp-Leu sequence, can serve as the nucleophilic component in these ligation reactions.

Research has shown that the residues flanking the scissile bond, particularly at the S2 and S1' substrate-binding pockets, are critical determinants of whether an AEP functions primarily as a protease or a ligase. frontiersin.orgpnas.org For example, engineering the S1' and S2' pockets of AEPs can enhance their ligase activity. frontiersin.org In the context of H-Asp-Leu-NH2, the Asp residue would occupy the P1' position and the Leu residue the P2' position of the incoming nucleophile. The favorable interaction of the Leu side chain within the hydrophobic S2' pocket of the enzyme can drive the reaction toward ligation rather than hydrolysis. nih.govacs.org

Furthermore, AEP-mediated ligation strategies have been developed for phage display libraries, where an Asn-Gly-Leu motif is recognized by the enzyme OaAEP1, leading to ligation with a peptide containing an N-terminal Gly-Leu sequence. chemrxiv.org This highlights the importance of the Leu residue at the P2' position for efficient recognition and catalysis.

Enzymatic N-Terminal Acetylation Studies with Peptide Amides

N-terminal acetylation is a widespread protein modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). nih.govembopress.org This modification can influence protein stability, function, and localization. lifetein.com NATs exhibit distinct substrate specificities, often determined by the first few amino acids of the polypeptide chain.

Peptide amides like H-Asp-Leu-NH2 are relevant substrates for studying the specificity of certain NATs. For example, Nat3p from Saccharomyces cerevisiae is known to acetylate proteins with N-terminal Met-Asp- and Met-Glu- sequences. nih.govembopress.orgresearchgate.net While H-Asp-Leu-NH2 itself does not start with methionine, studies on NATs often utilize synthetic peptides to probe their substrate preferences. The N-alpha-acetyltransferase NAA80, for instance, specifically acetylates the N-terminus of actin, which begins with acidic residues like Asp and Glu. uniprot.orguniprot.org In vitro studies have shown that NAA80 exhibits high activity towards peptides like Met-Asp-Glu-Leu. uniprot.orguniprot.org

A systematic study aimed at optimizing a bisubstrate-based inhibitor for NAA80 utilized tetrapeptide amides. nih.gov By testing various combinations of Asp and Glu, the study identified CoA-Ac-EDDI-NH2 as a potent inhibitor. nih.gov This research underscores the importance of the N-terminal acidic residue and the subsequent residues in recognition by specific NATs. The C-terminal amidation of these synthetic peptides mimics the natural state of many bioactive peptides and can enhance their stability against degradation by exopeptidases. lifetein.comgenscript.com

Chemo-Enzymatic Peptide Synthesis Strategies for Asp- and Leu-Containing Peptides

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. acsgcipr.orgfrontiersin.org This approach is particularly useful for the synthesis of peptides containing sensitive or complex residues. Enzymes like thermolysin and papain have been extensively used in CEPS. asm.orgcas.cz

Thermolysin, a metallopeptidase, catalyzes the formation of peptide bonds, showing a preference for hydrophobic amino acids as the carbonyl group donor. pnas.org High yields of dipeptide derivatives can be achieved by condensing N-protected amino acids with amino acid amides or anilides, such as the synthesis of a dipeptide from Z-Phe-OH and H-Leu-NH2. pnas.org The enzyme's preference for hydrophobic residues extends to the adjacent amino acid, meaning a hydrophobic residue next to the carbonyl-group donor can enhance the reaction rate. pnas.org

In the context of Asp- and Leu-containing peptides, thermolysin can be used to synthesize dipeptides like tert-butyloxycarbonyl-O4-phosphotyrosyl-leucine phenylhydrazide. cas.cz While thermolysin often requires N-protected amino acids as acyl donors, which necessitates a subsequent deprotection step, other enzymes like the aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) can synthesize dipeptides from non-N-protected amino acids. asm.org

A chemo-enzymatic labeling system has been developed that utilizes an AEP to ligate polypeptides containing an Asn-Cys-Leu recognition sequence with counterparts having an N-terminal Gly-Leu. rsc.org This method highlights the versatility of combining enzymatic ligation with chemical trapping to drive the reaction towards product formation. Furthermore, enzymatic fragment condensation using ligases like subtilisin variants has been employed for the synthesis of larger peptides, such as GLP-1 analogues, where fragments containing sequences like Ser-Tyr-Leu-Glu-Gly are coupled. google.com

Substrate Specificity and Catalytic Mechanisms of Enzymes Interacting with Asp-Leu Sequences

The interaction of enzymes with the Asp-Leu sequence is governed by the specific structural features of their active sites and substrate-binding pockets.

Aspartic Proteases: These enzymes, such as pepsin, utilize two catalytic aspartate residues to activate a water molecule for peptide bond hydrolysis. mdpi.comebi.ac.uk They generally prefer hydrophobic residues, particularly aromatic ones, in the P1 and P1' positions. ebi.ac.uk While pepsin shows broad specificity, it is known to cleave bonds involving leucine. ebi.ac.uk The catalytic mechanism involves the nucleophilic attack of the activated water molecule on the carbonyl carbon of the scissile bond, leading to a tetrahedral intermediate. mdpi.com

Serine Proteases: This class of enzymes, including chymotrypsin (B1334515) and subtilisin, employs a catalytic triad (B1167595) of Ser/His/Asp. researchgate.netnih.gov The serine residue acts as the nucleophile, while histidine functions as a general base and acid, and aspartate helps to orient the histidine. nih.gov The substrate specificity is largely determined by the S1 binding pocket. For example, chymotrypsin prefers large hydrophobic residues like Phe, Tyr, and Trp at the P1 position.

Leucine Aminopeptidases (LAPs): These exoproteases cleave amino acids from the N-terminus of peptides and proteins. LAPs from various sources (plant, animal, and prokaryotic) rapidly hydrolyze dipeptides with N-terminal nonpolar aliphatic residues like leucine. nih.gov However, they cleave peptides with N-terminal aspartate inefficiently. nih.gov The P1' residue also significantly influences the hydrolysis rate, with residues like proline and aspartate in the P1' position slowing down the reaction. nih.gov

N-terminal Acetyltransferases (NATs): As previously mentioned, the specificity of NATs is determined by the N-terminal sequence of the substrate. nih.govembopress.org For instance, NAA80 has a strong preference for actin, which has an acidic N-terminus. uniprot.orguniprot.org The interaction between the enzyme and the Asp-Leu sequence would involve specific recognition of the aspartate side chain and the hydrophobic leucine residue within the enzyme's active site.

The catalytic mechanisms of these enzymes, while distinct, all rely on the precise positioning of the substrate within the active site to facilitate either bond cleavage or formation. The Asp-Leu sequence provides a combination of a charged/polar residue and a hydrophobic residue, which can lead to specific interactions that dictate the enzyme's substrate preference and catalytic efficiency.

Impact of Amide C-Terminus on Enzymatic Recognition and Processing

The C-terminal amide group (–CONH2) is a common post-translational modification found in many bioactive peptides. lifetein.com This modification plays a crucial role in the peptide's biological activity, stability, and interaction with enzymes.

Increased Stability: C-terminal amidation protects peptides from degradation by carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid. lifetein.comgenscript.com By replacing the negatively charged C-terminal carboxyl group with a neutral amide, the peptide becomes a poorer substrate for these enzymes, thus increasing its half-life in vivo. lifetein.com

Enhanced Biological Activity: The neutral charge of the C-terminal amide can be critical for the peptide's interaction with its receptor. For many peptide hormones, amidation is essential for their biological function. lifetein.com It can also influence the peptide's conformation and ability to cross cell membranes. researchgate.net

Enzymatic Recognition: The presence of a C-terminal amide can significantly affect how a peptide is recognized and processed by various enzymes.

Peptide Amidase (PAM): This enzyme specifically cleaves the C-terminal amide bond of peptide amides. acs.org PAM exhibits absolute C-terminal regioselectivity, meaning it does not process internal or side-chain amide bonds, such as those in asparagine and glutamine. acs.orgcore.ac.uk This specificity makes PAM a valuable tool for C-terminal peptide modification. core.ac.uk

Ligases: In chemo-enzymatic synthesis, amino acid amides like H-Leu-NH2 are frequently used as the nucleophilic component in protease-catalyzed peptide synthesis. pnas.org The amide group does not typically interfere with the enzyme's ability to form a new peptide bond with the acyl donor.

In the case of H-Asp-Leu-NH2, the C-terminal amide makes it a more stable dipeptide compared to its free acid counterpart. This stability is advantageous when using it as a substrate or recognition motif in enzymatic assays, as it is less prone to non-specific degradation. Furthermore, its structure is representative of the C-terminus of many naturally occurring bioactive peptides, making it a relevant model for studying enzyme-peptide interactions.

Molecular Interaction Studies of H Asp Leu Nh2

Elucidation of Non-Covalent Interactions of H-Asp-Leu-NH2 with Biomolecules

Non-covalent interactions are the primary forces governing the recognition and binding of H-Asp-Leu-NH2 to its biological targets. mdpi.comnih.gov These interactions, though individually weak, collectively contribute to the stability and specificity of the peptide-biomolecule complex. mdpi.com The key non-covalent forces at play include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. kinampark.com

Analysis of Hydrogen Bonding Networks and Hydrophobic Contacts in Peptide Binding

Hydrogen bonds are critical for the specific recognition of peptides by biomolecules. nih.gov In H-Asp-Leu-NH2, the amide backbone, the side chain of aspartic acid (a hydrogen bond donor and acceptor), and the terminal amino and amide groups can all participate in forming hydrogen bond networks with a binding partner, such as a protein receptor or enzyme. acs.orgquizlet.com The formation of these hydrogen bonds is highly directional and distance-dependent, contributing significantly to the stability of the bound complex. kinampark.comresearchgate.net For instance, the backbone amide groups can form hydrogen bonds with the backbone of a protein, a common feature in peptide binding. ontosight.ai

Table 1: Potential Non-Covalent Interactions of H-Asp-Leu-NH2

| Interaction Type | Participating Groups in H-Asp-Leu-NH2 | Potential Interacting Partners in Biomolecules |

| Hydrogen Bonding | - N-terminal amino group- C-terminal amide group- Peptide backbone (C=O and N-H)- Aspartic acid side chain carboxyl group | - Polar amino acid side chains (e.g., Ser, Thr, Gln, Asn)- Peptide backbone of proteins- Water molecules |

| Hydrophobic Contacts | - Leucine (B10760876) side chain (isobutyl group) | - Nonpolar amino acid side chains (e.g., Val, Ile, Phe)- Hydrophobic pockets of receptors or enzymes |

| Electrostatic (Ionic) Interactions | - Aspartic acid side chain (negatively charged carboxylate) | - Positively charged amino acid side chains (e.g., Lys, Arg)- Metal ions |

Investigation of Electrostatic Interactions Mediated by the Aspartic Acid Residue

The aspartic acid residue, with its negatively charged carboxylate side chain at physiological pH, is a primary driver of electrostatic interactions. nih.govnih.gov This charged group can form strong, long-range ionic bonds, or salt bridges, with positively charged residues like lysine (B10760008) and arginine on the surface of a target protein. acs.orgrsc.org The strength of these interactions is influenced by the surrounding environment; they are strongest in a hydrophobic interior of a protein and weaker in a polar, aqueous environment due to the screening effect of water molecules. acs.org

The electrostatic potential of H-Asp-Leu-NH2 is significantly influenced by the aspartic acid residue, creating a negatively charged region that can guide the peptide to positively charged binding sites on biomolecules. nih.gov The position of the aspartic acid residue within a peptide sequence can have a significant impact on the strength and specificity of these electrostatic interactions. researchgate.net Studies on peptides containing aspartic acid have shown that the protonation state of the carboxyl group is coupled to protein folding and binding, highlighting the dynamic nature of these electrostatic interactions. nih.gov

Receptor Binding Mechanisms and Ligand-Target Recognition Principles for Dipeptides

Dipeptides like H-Asp-Leu-NH2 are transported into cells and recognized by specific receptor proteins. ontosight.ainih.gov The binding of a dipeptide to its receptor is a highly specific process governed by the principles of molecular recognition, involving a combination of the non-covalent interactions discussed above. acs.orgbeilstein-journals.org

The general mechanism of dipeptide transport involves binding of the dipeptide to a transport protein, which then undergoes a conformational change to facilitate the translocation of the dipeptide across the cell membrane. ontosight.ai The binding affinity and specificity are determined by the complementarity between the dipeptide and the receptor's binding pocket in terms of shape, size, and the distribution of interacting functional groups. acs.orgnih.gov For instance, dipeptide transporters often have specific pockets that accommodate the side chains of the constituent amino acids. nih.gov Studies on dipeptide binding to synthetic receptors have shown that a combination of ion pairing with the free carboxylate and hydrogen bonds with the peptide backbone leads to efficient binding. acs.org

Research on MHC class I molecules has revealed that certain dipeptides, particularly those with a hydrophobic C-terminal residue like leucine, can bind to the peptide-binding groove and promote the folding and stability of the receptor. pnas.org This suggests that even small peptides like H-Asp-Leu-NH2 can act as molecular chaperones or stabilizers for certain proteins.

Mechanisms of Enzyme Modulation by H-Asp-Leu-NH2: Substrate vs. Inhibitor Behavior

Dipeptides can act as either substrates or inhibitors of enzymes, depending on their structure and the specific enzyme . nih.govnih.gov As a substrate, H-Asp-Leu-NH2 could be cleaved by a peptidase, releasing aspartic acid and leucinamide. For example, some aminopeptidases are known to hydrolyze leucinamide. researchgate.net The efficiency of hydrolysis would depend on how well the dipeptide fits into the active site of the enzyme.

Conversely, H-Asp-Leu-NH2 could act as a competitive inhibitor if it binds to the active site of an enzyme but is not cleaved, or is cleaved very slowly, thereby preventing the binding of the natural substrate. nih.gov The inhibitory potency of a dipeptide is often related to its binding affinity for the enzyme's active site. For instance, dipeptides containing bulky, hydrophobic residues can be potent inhibitors of certain proteases. cambridgemedchemconsulting.com Studies on angiotensin-converting enzyme (ACE) have shown that the C-terminal dipeptide sequence of a substrate is a major determinant of its binding affinity and that dipeptides can act as competitive inhibitors. researchgate.net Some dipeptides have been shown to cause irreversible inactivation of enzymes by forming covalent bonds with active site residues. nih.gov

Table 2: Potential Enzymatic Interactions of H-Asp-Leu-NH2

| Interaction Type | Description | Potential Enzymes |

| Substrate Behavior | H-Asp-Leu-NH2 is hydrolyzed by the enzyme. | Dipeptidyl peptidases, Aminopeptidases |

| Inhibitor Behavior | H-Asp-Leu-NH2 binds to the enzyme's active site, preventing the binding of the natural substrate. | Proteases, other enzymes with peptide-binding sites |

Peptide-Membrane Interactions and Potential Membrane Integration Studies

The interaction of peptides with biological membranes is a crucial aspect of their biological activity, influencing processes like cell penetration and signal transduction. mdpi.comnih.gov The amphipathic nature of H-Asp-Leu-NH2, with its polar, charged aspartic acid residue and its nonpolar, hydrophobic leucine residue, suggests a potential for interaction with lipid bilayers.

Peptides can interact with membranes in various ways, from superficial binding to the membrane surface to insertion into the hydrophobic core. nih.govrsc.org The initial interaction is often driven by electrostatic forces between charged residues and the charged headgroups of membrane lipids. nih.gov The negatively charged aspartic acid residue of H-Asp-Leu-NH2 could interact with positively charged lipid headgroups or be repelled by negatively charged ones. nih.gov Following the initial electrostatic interaction, the hydrophobic leucine side chain could insert into the nonpolar core of the lipid bilayer. mdpi.com This "snorkel" model, where a charged residue remains at the polar-apolar interface while a hydrophobic residue penetrates the membrane, has been proposed for amphipathic helices. nih.gov

The translocation of dipeptides across membranes can occur via simple diffusion or be facilitated by transport proteins. nih.govportlandpress.com While unassisted diffusion is possible, the presence of charged groups generally hinders this process. portlandpress.com Studies on lysosome membranes suggest the existence of a specific porter for L-dipeptides. nih.gov The ability of H-Asp-Leu-NH2 to cross membranes would likely depend on a combination of its intrinsic physicochemical properties and the presence of specific transporters. uniprot.org

Conformational Dynamics and Their Influence on Molecular Interactions

The biological activity of a peptide is not solely determined by its static structure but also by its conformational flexibility. nih.govresearchgate.net H-Asp-Leu-NH2, being a small dipeptide, possesses considerable conformational freedom. The peptide bond itself is relatively rigid and planar, but rotations around the phi (φ) and psi (ψ) dihedral angles of the backbone, as well as rotations of the side chains, allow the molecule to adopt a variety of conformations in solution. harvard.edu

Molecular dynamics simulations are a powerful tool for studying the conformational landscape of peptides and how it is influenced by the environment. nih.govresearchgate.netfrontiersin.org These simulations can reveal the preferred conformations of H-Asp-Leu-NH2 in solution and how these conformations change upon binding to a target molecule. The binding process often involves a "conformational selection" mechanism, where the receptor binds to a specific pre-existing conformation of the peptide, or an "induced fit" mechanism, where the binding event itself induces conformational changes in both the peptide and the receptor. ontosight.ai

The conformational dynamics of H-Asp-Leu-NH2 will influence its ability to form optimal non-covalent interactions with its binding partners. For example, the flexibility of the leucine side chain allows it to adapt to the shape of a hydrophobic pocket, while the flexibility of the aspartic acid side chain allows it to optimize electrostatic interactions. Understanding the relationship between the conformational dynamics of H-Asp-Leu-NH2 and its molecular interactions is key to a comprehensive understanding of its biological function.

Advanced Analytical Techniques for H Asp Leu Nh2 Characterization

Chromatographic Separation Methods for Purity Assessment and Impurity Profiling

Chromatography is the cornerstone of purity assessment for peptides, separating the target compound from impurities such as deletion sequences, incompletely deprotected peptides, or diastereomers.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for evaluating the purity of H-Asp-Leu-NH2. UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.

Method development for a small, polar dipeptide like H-Asp-Leu-NH2 typically revolves around reversed-phase (RP) chromatography. The process involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Key Method Development Parameters:

Stationary Phase: C18 columns are the most common choice, offering robust hydrophobic retention. The polar nature of H-Asp-Leu-NH2 may necessitate columns with alternative selectivities or end-capping technologies to minimize secondary interactions and improve peak shape.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is standard.

Aqueous Phase (A): Typically consists of purified water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These modifiers act as ion-pairing agents, improving peak shape and retention for the charged amine and carboxylate groups of the peptide.

Organic Phase (B): Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.

Gradient: A shallow gradient is often required to resolve closely eluting impurities. The gradient profile is optimized for resolution, analysis time, and robustness.

Detection: UV detection at low wavelengths (e.g., 210-220 nm) is used to monitor the peptide bond, providing a universal detection method for the peptide and its impurities.

The transfer of a method from HPLC to UPLC is not merely a direct scaling. It requires careful adjustment of gradient profiles, flow rates, and system volumes to preserve the separation profile while leveraging the speed and resolution benefits of UPLC technology.

Table 1: Example HPLC/UPLC Method Parameters for H-Asp-Leu-NH2 Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | UPLC uses smaller particle sizes for higher efficiency and resolution. |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | TFA is a strong ion-pairing agent. Formic acid is preferred for MS compatibility. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Modifier consistency is key. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rate is scaled down for the smaller column diameter in UPLC. |

| Gradient | 5% to 40% B over 20 min | 5% to 40% B over 5 min | The gradient is shortened in UPLC due to smaller column volume and higher efficiency. |

| Column Temperature | 30 °C | 40 °C | Higher temperatures can improve peak shape and reduce viscosity, especially important for UPLC. |

| Detection | UV at 214 nm | UV at 214 nm | Detection of the peptide bond. |

| Injection Volume | 10 µL | 2 µL | Injection volume is reduced to prevent column overload on the smaller UPLC system. |

While UV detection is robust, coupling liquid chromatography to mass spectrometry (LC-MS) provides superior sensitivity and specificity. However, small, polar molecules like H-Asp-Leu-NH2 can exhibit poor ionization efficiency in electrospray ionization (ESI), the most common MS interface. Derivatization is a chemical strategy used to modify the analyte to improve its analytical characteristics. fujifilm.com

For H-Asp-Leu-NH2, derivatization targets its primary amine group. The goals of derivatization in this context are:

Increased Hydrophobicity: To enhance retention on reversed-phase columns. fujifilm.com

Improved Ionization Efficiency: To introduce a readily ionizable group (e.g., a permanently charged moiety or a group with high proton affinity), leading to a stronger signal in the mass spectrometer. nih.gov

Chiral Resolution: To determine the enantiomeric purity of the aspartic acid and leucine (B10760876) residues. Reacting the dipeptide with a chiral derivatizing agent (CDA) creates a pair of diastereomers, which can be separated on a standard achiral column. nih.govmdpi.com

Several reagents have been developed for the derivatization of amino groups in peptides and amino acids. mdpi.com The choice of reagent depends on the analytical goal (e.g., achiral vs. chiral analysis) and compatibility with the LC-MS system.

Table 2: Comparison of Derivatization Reagents for LC-MS Analysis of Peptides

| Derivatization Reagent | Target Functional Group | Key Advantage | Application Note |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amines | Chiral analysis; forms diastereomers that can be separated by RP-LC. nih.gov | Known as Marfey's reagent, it is widely used for confirming the stereochemical integrity of amino acid residues within a peptide after hydrolysis. nih.gov |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Rapid reaction; creates fluorescent derivatives for enhanced detection. | Primarily used for fluorescence detection, but the derivatives can also be analyzed by MS. Requires a chiral thiol for enantiomeric separations. fujifilm.com |

| Diethyl ethoxymethylenemalonate (DEEMM) | Primary Amines | Improves chromatographic behavior and provides characteristic MS fragmentation. | Can be used for quantitative analysis of amino acids and small peptides in complex matrices. |

| (R)-Biaryl axially chiral-tag ((R)-BiAC) | Primary Amines | Specifically designed for chiral amino acid analysis by LC-MS with high sensitivity. fujifilm.com | Forms diastereomers with D- and L-amino groups, enabling separation on a standard reversed-phase column and sensitive MS detection. fujifilm.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Transfer

Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification

Mass spectrometry (MS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules. For H-Asp-Leu-NH2, it serves two primary purposes: confirming the molecular mass and verifying the amino acid sequence.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the molecular mass of H-Asp-Leu-NH2 with high accuracy (typically <5 ppm). This allows for the unambiguous confirmation of its elemental composition (C₁₀H₁₉N₃O₄). The expected monoisotopic mass is 245.1379 Da. The observation of the protonated molecule [M+H]⁺ at m/z 246.1452 provides strong evidence for the peptide's identity.

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to confirm the linear sequence of amino acids. In this process, the precursor ion ([M+H]⁺) is isolated and subjected to fragmentation, typically via collision-induced dissociation (CID). The peptide bond is the most common cleavage site, leading to the formation of a predictable series of fragment ions known as b- and y-ions.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond.

y-ions contain the C-terminus (in this case, the amidated leucine) and are also formed by peptide bond cleavage.

For H-Asp-Leu-NH2, fragmentation would yield a characteristic y₁-ion from the cleavage of the Asp-Leu peptide bond, and a corresponding b₁-ion. The presence of these specific fragments confirms the sequence as Asp-Leu and not Leu-Asp.

Table 3: Predicted MS/MS Fragmentation Pattern for [H-Asp-Leu-NH2+H]⁺

| Precursor Ion (m/z) | Fragment Ion Type | Sequence Fragment | Calculated Monoisotopic Mass (Da) | Expected Fragment m/z |

| 246.1452 | b₁ | Asp | 116.0348 | 116.0348 |

| 246.1452 | y₁ | Leu-NH₂ | 130.1106 | 130.1106 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical structure of H-Asp-Leu-NH2 at the atomic level. While MS confirms mass and sequence, NMR confirms the precise covalent bonding and can provide insights into the three-dimensional conformation of the molecule in solution.

¹H NMR: A one-dimensional proton NMR spectrum reveals the number of different types of protons and their chemical environments. For H-Asp-Leu-NH2, distinct signals would be expected for the α-protons of both aspartic acid and leucine, the β-protons of aspartic acid, the β- and γ-protons of the leucine side chain, and the amide protons. The integration of these signals corresponds to the number of protons they represent.

¹³C NMR: A carbon NMR spectrum shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the dipeptide.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems within each amino acid residue.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be between the α-proton of leucine and the carbonyl carbon of aspartic acid, which definitively confirms the Asp-Leu peptide linkage.

Table 4: Hypothetical ¹H NMR Chemical Shift Assignments for H-Asp-Leu-NH2 (in D₂O)

| Amino Acid Residue | Proton Designation | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aspartic Acid (Asp) | α-CH | 4.0 - 4.2 | Doublet of Doublets (dd) |

| Aspartic Acid (Asp) | β-CH₂ | 2.8 - 3.0 | Multiplet (m) |

| Leucine (Leu) | α-CH | 4.2 - 4.4 | Doublet of Doublets (dd) |

| Leucine (Leu) | β-CH₂ | 1.6 - 1.8 | Multiplet (m) |

| Leucine (Leu) | γ-CH | 1.5 - 1.7 | Multiplet (m) |

| Leucine (Leu) | δ-CH₃ (x2) | 0.8 - 1.0 | Doublet (d) |

Note: Actual chemical shifts are highly dependent on the solvent, pH, and temperature.

Method Validation and Robustness for Quantitative Analysis of H-Asp-Leu-NH2

Once an analytical method, such as the HPLC-UV method described in 6.1.1, is developed for quantifying H-Asp-Leu-NH2, it must be validated to ensure it is fit for its intended purpose. Method validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the analytical procedure. Key validation parameters are defined by international guidelines, such as those from the ICH (International Council for Harmonisation).

The robustness of the method is also assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results. A robust method is insensitive to such minor changes, ensuring its reliability in different labs and on different instruments. The accuracy and precision of a method are often confirmed during validation studies. researchgate.net Good linearity, with a correlation coefficient (R²) greater than 0.999, is a common target in validation. nih.gov

Table 5: Summary of Method Validation Parameters for a Quantitative HPLC Assay of H-Asp-Leu-NH2

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be free of interference from impurities, degradation products, and placebo components. Peak purity analysis (e.g., via PDA or MS) should confirm homogeneity. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should typically be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) should remain within predefined limits when parameters like mobile phase composition (±2%), pH (±0.2 units), or temperature (±5 °C) are varied. |

Future Directions and Emerging Research Avenues in Dipeptide Research

Integration of Artificial Intelligence and Machine Learning for Peptide Design and Discovery

The landscape of peptide research is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comoup.comnih.govpolifaces.de These computational tools are accelerating the design and discovery of novel peptides with therapeutic potential by analyzing vast datasets to identify patterns and predict bioactivity. mdpi.comnih.gov For dipeptides like H-Asp-Leu-NH2, AI and ML offer a pathway to rapidly screen virtual libraries and predict their interactions with biological targets, significantly reducing the time and resources required for initial discovery phases. mdpi.comnih.gov

Machine learning models, particularly deep learning algorithms, are being developed to predict various properties of peptides, including their bioactivity and toxicity. mdpi.comyoutube.com These models can learn from existing data on peptide sequences and their functions to design new peptides with enhanced efficacy and specificity. nih.govacs.org For instance, researchers have successfully used ML to predict the half-maximal inhibitory concentration (IC50) of antiviral peptides and to design tumor-homing peptides. nih.govnih.gov This approach can be applied to design analogs of H-Asp-Leu-NH2 with potentially improved biological activities.

The synergy between AI and experimental methods is crucial. Computational predictions guide experimental efforts, making the drug discovery pipeline more efficient. mdpi.com For example, AI can prioritize peptide candidates for synthesis and testing, ensuring that laboratory resources are focused on the most promising molecules. mdpi.com This integrated approach holds immense promise for unlocking the full therapeutic potential of dipeptides and other peptide-based drugs. nih.govpolifaces.de

Table 1: Comparison of AI/ML Approaches in Peptide Discovery

| AI/ML Technique | Application in Peptide Research | Potential Benefit for H-Asp-Leu-NH2 Research | Reference |

| Machine Learning (General) | Predicts peptide bioactivity, toxicity, and pharmacokinetic properties. mdpi.combiorxiv.org | Prediction of novel biological roles and optimization of the dipeptide's structure for enhanced activity. | mdpi.combiorxiv.org |

| Deep Learning | Identifies complex patterns in peptide sequence-activity relationships. youtube.comresearchgate.net | Deeper understanding of how the Asp-Leu sequence contributes to its biological function. | youtube.comresearchgate.net |

| Generative Adversarial Networks (GANs) | Generates novel peptide sequences with desired properties. oup.com | Design of new dipeptide analogs with potentially superior therapeutic properties. | oup.com |

| High-Throughput Virtual Screening (HTVS) | Screens large virtual libraries of peptides against biological targets. nih.gov | Rapid identification of potential protein targets for H-Asp-Leu-NH2. | nih.gov |

Exploration of Unexplored Biochemical Pathways and Roles of Asp-Leu Sequences

While dipeptides have historically been viewed primarily as intermediates in protein metabolism, there is a growing body of evidence suggesting they possess specific regulatory functions. nih.gov The dipeptide H-Asp-Leu-NH2, composed of aspartic acid and leucine (B10760876), is a product of protein catabolism, but its potential roles in cell signaling and other physiological processes remain largely uncharted territory.

Recent studies have begun to uncover the diverse biological activities of dipeptides. For example, certain dipeptides have been shown to influence plant growth and stress tolerance, and some exhibit taste-enhancing, antibacterial, or anti-tumor properties. nih.govresearchgate.net The specific sequence of amino acids is critical to these functions. For instance, the dipeptide seryl-histidine has been investigated for its catalytic activity in prebiotic chemistry, highlighting that even simple peptides can have significant biochemical roles. mdpi.comnih.gov This underscores the importance of investigating the unique properties conferred by the Asp-Leu sequence.

Emerging research indicates that dipeptides can interact with proteins and modulate their activity. nih.gov For example, the dipeptide Pro-Gly has been found to promote IGF-1 expression and secretion through the PepT1-JAK2/STAT5 pathway. frontiersin.org Similarly, acidic dipeptides like Tyr-Asp can accumulate in response to stress and inhibit key metabolic enzymes. frontiersin.org These findings suggest that H-Asp-Leu-NH2 could potentially interact with specific proteins or signaling pathways that are yet to be identified. The Human Metabolome Database lists Aspartyl-Leucine as an expected metabolite, though it has not yet been definitively identified in human tissues or biofluids, pointing to a gap in our understanding of its metabolic fate and function.

Future research should focus on identifying the protein targets of H-Asp-Leu-NH2 and elucidating its role in cellular processes. The exploration of dipeptide-protein interactions and their downstream effects will be crucial for a comprehensive understanding of the biological significance of these small molecules. nih.gov

Advancements in Microfluidic and High-Throughput Methodologies for Peptide Synthesis and Analysis

The synthesis and analysis of peptides like H-Asp-Leu-NH2 are being significantly advanced by the development of microfluidic and high-throughput technologies. nih.govmdpi.com These innovative methods offer increased speed, efficiency, and automation compared to traditional techniques. creative-peptides.comopenaccessjournals.com

Solid-phase peptide synthesis (SPPS), the cornerstone of peptide production, is being enhanced through automation and the use of novel chemical strategies. mtoz-biolabs.comrsc.orgfrontiersin.org Automated synthesizers can now produce peptides with high purity and yield, and the development of new reagents and protecting groups is expanding the range of accessible peptide structures. openaccessjournals.comnih.gov For challenging sequences, techniques like the use of pseudoproline dipeptides can help to minimize aggregation and improve synthesis efficiency. frontiersin.org

Microfluidic technologies are emerging as a powerful tool for both peptide synthesis and analysis. nih.govresearchgate.net Micro-flow reactors provide precise control over reaction conditions, leading to higher yields and purity. researchgate.net Furthermore, microfluidic platforms enable the high-throughput screening of peptide libraries. bmglabtech.comacs.org For example, microfluidic impact printing has been used to create peptide microarrays for screening against cellular targets. nih.govacs.org These technologies could be employed to synthesize a library of H-Asp-Leu-NH2 analogs and screen them for bioactivity in a highly efficient manner.

In the realm of analysis, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) remain indispensable for characterizing and quantifying peptides. ijpsjournal.comijsra.net These techniques are crucial for ensuring the purity and stability of synthesized peptides. ijpsjournal.com The integration of these analytical methods with high-throughput synthesis platforms creates a powerful workflow for modern peptide research. ijsra.netmetwarebio.com

Table 2: Key Methodologies in Modern Peptide Research

| Methodology | Description | Application to H-Asp-Leu-NH2 | Reference |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Automated chemical synthesis of peptides on a solid support. | Efficient and reliable synthesis of H-Asp-Leu-NH2 and its analogs. | rsc.orgfrontiersin.org |

| Microfluidic Synthesis | Peptide synthesis performed in micro-scale reactors for precise control. researchgate.net | High-purity synthesis with minimal reagent consumption. | researchgate.net |

| High-Throughput Screening (HTS) | Rapid screening of large numbers of compounds for biological activity. creative-peptides.comdrugtargetreview.com | Screening libraries of Asp-Leu analogs to identify potent bioactive molecules. | creative-peptides.comdrugtargetreview.com |

| Mass Spectrometry (MS) | Highly sensitive technique for determining the mass and sequence of peptides. ijpsjournal.commetwarebio.com | Verification of the identity and purity of synthesized H-Asp-Leu-NH2. | ijpsjournal.commetwarebio.com |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify components in a mixture. ijsra.net | Purification and quality control of H-Asp-Leu-NH2. | ijsra.net |

Q & A

Q. What are the standard protocols for synthesizing H-Asp-Leu-NH2 in a laboratory setting?

Answer: H-Asp-Leu-NH2, a dipeptide amide, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Resin activation : Use Fmoc-protected amino acids on a Wang resin for SPPS .

- Coupling reactions : Employ carbodiimide activators (e.g., HBTU/DIPEA) to link aspartic acid (Asp) and leucine (Leu) residues .

- Deprotection and cleavage : Remove Fmoc groups with piperidine and cleave the peptide from the resin using TFA/water cocktails.

- Purification : Apply reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the product .

Validation requires mass spectrometry (MS) and NMR to confirm molecular weight and structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of H-Asp-Leu-NH2?

Answer:

Q. How can researchers ensure reproducibility in H-Asp-Leu-NH2 synthesis and characterization?

Answer:

- Standardized protocols : Document all steps (e.g., molar ratios, reaction times, temperature) and adhere to IUPAC nomenclature .

- Reagent quality : Use HPLC-grade solvents and peptides with ≥95% purity for coupling reactions .

- Data transparency : Include raw spectra, chromatograms, and error margins in appendices for peer review .

- Inter-lab validation : Share protocols with collaborators to test reproducibility across different equipment .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of H-Asp-Leu-NH2 while minimizing confounding variables?

Answer:

- Hypothesis framing : Define specific biological targets (e.g., enzyme inhibition, receptor binding) and mechanistic questions .

- Controls : Include negative (vehicle-only) and positive controls (known agonists/antagonists) .

- Blinding : Use double-blind protocols in cell-based assays to reduce bias .

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC/IC values .

- Statistical rigor : Apply ANOVA or t-tests with p < 0.05 significance thresholds, reporting confidence intervals .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic stability data of H-Asp-Leu-NH2 across different studies?

Answer:

- Meta-analysis : Compile datasets from literature, noting experimental conditions (pH, temperature, solvent) that may influence stability .

- Replicate conflicting studies : Repeat key experiments using identical parameters to identify methodological discrepancies .

- Advanced calorimetry : Use differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) to measure ΔH and ΔG under controlled conditions .

- Molecular dynamics (MD) simulations : Model peptide behavior in silico to predict stability trends and compare with empirical data .

Q. What advanced computational methods can complement experimental studies in predicting H-Asp-Leu-NH2’s interaction with biological targets?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., GPCRs) .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at binding sites to refine docking poses .

- Machine learning : Train models on peptide-protein interaction databases to predict novel targets .

- Validation : Cross-check computational predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) data .

Methodological Guidelines

- Data presentation : Use tables for comparative analyses (e.g., synthesis yields, IC values) and figures for structural/spectral data .

- Ethical reporting : Disclose conflicts of interest and funding sources per journal standards .

- Literature synthesis : Critically evaluate primary sources, avoiding overreliance on review articles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.